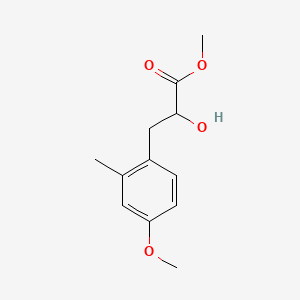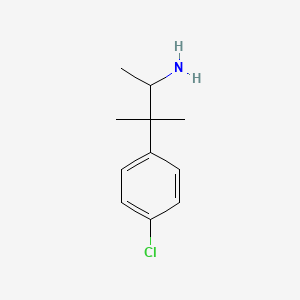
3-(4-Chlorophenyl)-3-methylbutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-3-methylbutan-2-amine is an organic compound characterized by the presence of a chlorophenyl group attached to a methylbutan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-3-methylbutan-2-amine typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine precursor under controlled conditions. One common method includes the reductive amination of 4-chlorobenzaldehyde with 3-methylbutan-2-amine using a reducing agent such as sodium cyanoborohydride in the presence of a solvent like methanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-product formation.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenyl)-3-methylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as hydroxide ions or amines replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of 3-(4-chlorophenyl)-3-methylbutan-2-one or 3-(4-chlorophenyl)-3-methylbutanoic acid.
Reduction: Formation of 3-(4-chlorophenyl)-3-methylbutan-2-ol.
Substitution: Formation of 3-(4-hydroxyphenyl)-3-methylbutan-2-amine.
Scientific Research Applications
3-(4-Chlorophenyl)-3-methylbutan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-methylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, altering their activity, and modulating biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation .
Comparison with Similar Compounds
3-(4-Chlorophenyl)-3-methylbutan-2-ol: Similar structure but with a hydroxyl group instead of an amine.
3-(4-Hydroxyphenyl)-3-methylbutan-2-amine: Similar structure but with a hydroxyl group on the phenyl ring.
Uniqueness: 3-(4-Chlorophenyl)-3-methylbutan-2-amine is unique due to its specific combination of a chlorophenyl group and a methylbutan-2-amine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-methylbutan-2-amine |
InChI |
InChI=1S/C11H16ClN/c1-8(13)11(2,3)9-4-6-10(12)7-5-9/h4-8H,13H2,1-3H3 |
InChI Key |
OBJBRDYJGVFPEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


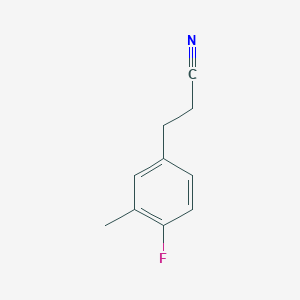
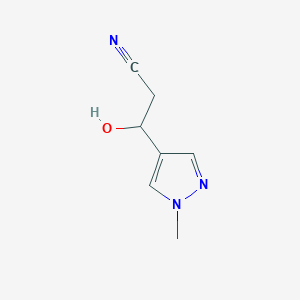
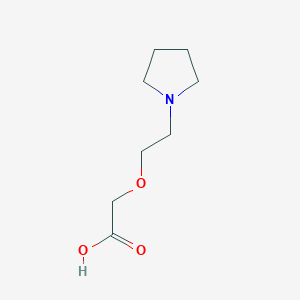
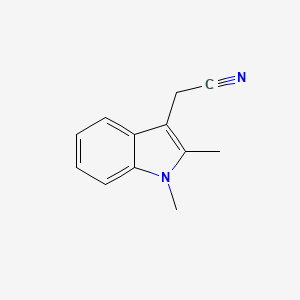
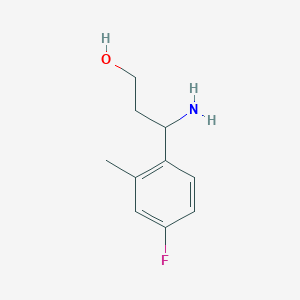
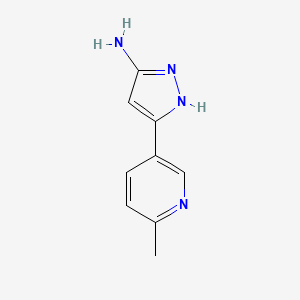
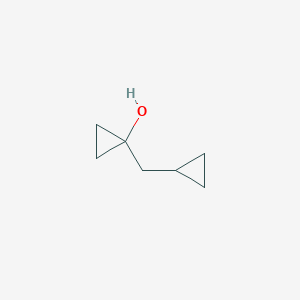
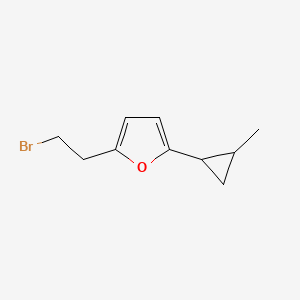
![1-[(4-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B13606448.png)
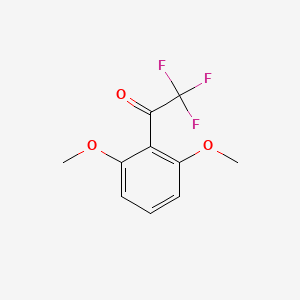

![lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13606458.png)
